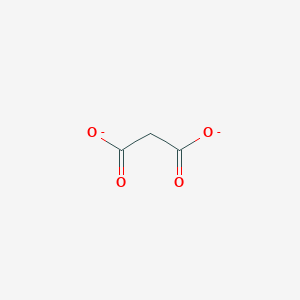

Propanedioic acid, ion(2-)

Descripción general

Descripción

El ion malonato es la forma ionizada del ácido malónico, también conocido como ácido propanodioico. Es un ácido dicarboxílico con la fórmula química ( \text{C}3\text{H}_2\text{O}_4^{2-} ). El ion malonato se usa comúnmente en síntesis orgánica y es conocido por su papel en la síntesis del éster malónico, un método para preparar ácidos carboxílicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ácido malónico se puede sintetizar mediante la hidrólisis del malonato de dietilo o del malonato de dimetilo. La preparación clásica implica la reacción del ácido cloroacético con cianuro de sodio para formar ácido cianoacético, que luego se hidroliza a ácido malónico {_svg_1}.

Métodos de Producción Industrial

Industrialmente, el ácido malónico se produce mediante la hidrólisis del malonato de dietilo o del malonato de dimetilo. Este proceso implica el uso de ácidos o bases fuertes para descomponer los enlaces éster, lo que da como resultado la formación de ácido malónico .

Análisis De Reacciones Químicas

Tipos de Reacciones

Alquilación: El ion malonato puede sufrir reacciones de alquilación donde reacciona con haluros de alquilo para formar ésteres malónicos sustituidos.

Descarboxilación: El ácido malónico y sus derivados pueden sufrir descarboxilación para formar ácido acético y dióxido de carbono.

Esterificación: El ácido malónico puede reaccionar con alcoholes para formar ésteres, como el malonato de dietilo.

Reactivos y Condiciones Comunes

Alquilación: El etóxido de sodio en etanol se usa comúnmente para formar el ion enolato, que luego reacciona con haluros de alquilo.

Descarboxilación: Calentar el ácido malónico o sus derivados en presencia de un ácido o una base fuerte.

Esterificación: Los alcoholes y los ácidos fuertes como el ácido sulfúrico se utilizan para catalizar la reacción de esterificación.

Productos Principales

Alquilación: Ésteres malónicos sustituidos.

Descarboxilación: Ácido acético y dióxido de carbono.

Esterificación: Malonato de dietilo u otros ésteres.

Aplicaciones Científicas De Investigación

Organic Synthesis

Malonic Ester Synthesis

One of the primary applications of the malonate ion is in the malonic ester synthesis , a method used to prepare a wide range of carboxylic acids. This synthesis involves the reaction of malonic acid with an alkyl halide to produce diesters, which can be further transformed into various organic compounds through hydrolysis and decarboxylation processes .

Knoevenagel Condensation

Malonic acid is also utilized in Knoevenagel condensation , where it reacts with aldehydes or ketones to form α,β-unsaturated carboxylic acids. This reaction is significant in the production of flavor compounds and pharmaceuticals .

Biochemical Applications

Enzyme Inhibition Studies

In biological systems, the malonate ion serves as an inhibitor of succinate dehydrogenase , an enzyme involved in the Krebs cycle. This property is exploited in metabolic studies to understand enzyme kinetics and cellular respiration mechanisms. The inhibition leads to decreased ATP production and increased reactive oxygen species, making it a valuable tool for studying metabolic disorders .

Pharmaceutical Applications

Synthesis of Pharmaceuticals

Malonate derivatives are integral in the synthesis of various pharmaceuticals, including anticonvulsants and sedatives. For instance, derivatives such as valproate , used for epilepsy treatment, are synthesized from malonic acid . The structural characteristics of malonate allow for modifications that enhance therapeutic efficacy.

Industrial Applications

Polymer Production

Malonic acid and its derivatives are employed in the production of polymers , resins, and plasticizers. They are key intermediates in synthesizing specialty polyesters and alkyd resins used in coatings that protect against UV light and corrosion . The global market for these applications is significant, with increasing demand for eco-friendly alternatives driven by advancements in industrial biotechnology.

Food and Beverage Industry

In food applications, malonic acid can function as an acidity regulator or preservative. Its natural occurrence in many foods allows it to be used safely as an additive to enhance flavor stability .

Case Study 1: Malonate as a Research Tool

Research has demonstrated that malonate's inhibition of succinate dehydrogenase can be utilized to investigate metabolic pathways associated with various diseases. For example, studies have shown that malonate can induce metabolic shifts that mimic conditions found in ischemic heart disease.

Case Study 2: Industrial Coatings

In industrial applications, malonic acid has been incorporated into low-temperature cure powder coatings, which are essential for heat-sensitive substrates. These coatings have gained popularity due to their efficiency and reduced environmental impact compared to traditional solvent-based coatings .

Summary Table: Applications of Propanedioic Acid (Malonate Ion)

| Field | Application | Details |

|---|---|---|

| Organic Synthesis | Malonic Ester Synthesis | Preparation of carboxylic acids via diester formation |

| Biochemistry | Enzyme Inhibition | Inhibits succinate dehydrogenase; used in metabolic studies |

| Pharmaceuticals | Drug Synthesis | Key precursor for anticonvulsants like valproate |

| Industry | Polymer Production | Used in specialty polyesters and coatings |

| Food Industry | Acidity Regulator/Preservative | Enhances flavor stability; safe food additive |

Mecanismo De Acción

El ion malonato ejerce sus efectos principalmente a través de la inhibición de la succinato deshidrogenasa, una enzima en el ciclo de Krebs. Esta inhibición interrumpe el flujo normal de electrones en la cadena de transporte de electrones mitocondrial, lo que lleva a una disminución en la producción de ATP y un aumento de las especies reactivas de oxígeno . El ion malonato se une al sitio activo de la succinato deshidrogenasa, impidiendo que la enzima catalice la oxidación del succinato a fumarato .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido Oxálico: Otro ácido dicarboxílico con propiedades similares pero una estructura diferente.

Ácido Succínico: Un ácido dicarboxílico que también está involucrado en el ciclo de Krebs pero no inhibe la succinato deshidrogenasa.

Ácido Fumárico: Un ácido dicarboxílico que es un intermedio en el ciclo de Krebs.

Singularidad

El ion malonato es único en su capacidad para inhibir la succinato deshidrogenasa, lo que lo convierte en una herramienta valiosa para estudiar las vías metabólicas y la inhibición enzimática. Su papel en la síntesis del éster malónico también lo diferencia de otros ácidos dicarboxílicos .

Actividad Biológica

Propanedioic acid, commonly known as malonic acid, is a dicarboxylic acid with significant biological activity. It is involved in various metabolic processes and enzymatic reactions across different organisms, including humans. This article explores the biological activity of malonic acid, focusing on its biochemical roles, mechanisms of action, and relevant research findings.

Chemical Formula: C₃H₄O₄

Molecular Weight: 104.06 g/mol

IUPAC Name: Propanedioic acid

CAS Number: 141-82-2

Malonic acid exists in both ionized (malonate ion) and non-ionized forms, with the ionized form being more prevalent at physiological pH levels. This compound plays a crucial role in metabolic pathways, particularly in the synthesis and degradation of fatty acids.

Biochemical Role

Malonic acid is primarily recognized for its role as an intermediate in various metabolic pathways:

- Fatty Acid Biosynthesis: Malonic acid is a key substrate in the biosynthesis of fatty acids. It serves as a building block for the elongation of fatty acyl chains through its conversion to malonyl-CoA, which is catalyzed by the enzyme fatty acid synthase .

- Inhibition of Enzymatic Activity: Malonic acid acts as a competitive inhibitor for succinate dehydrogenase in the citric acid cycle, thereby affecting energy production in cells. This inhibition can lead to altered cellular respiration and energy metabolism .

The biological activity of malonic acid can be attributed to several mechanisms:

- Enzyme Interaction: Malonic acid interacts with various enzymes, influencing their activity. For instance, it competes with succinate for binding to succinate dehydrogenase, which can disrupt normal metabolic processes .

- Metabolite Function: As a metabolite, malonic acid participates in the regulation of metabolic pathways. It is involved in the synthesis of acetoacetic acid from acetic acid and is essential for maintaining metabolic homeostasis .

Case Studies and Experimental Evidence

- Inhibition Studies:

- Metabolic Impact:

- Toxicological Assessments:

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄O₄ |

| Molecular Weight | 104.06 g/mol |

| pKa | 2.83 (first carboxylic) |

| Solubility | 0.5 g/100 mL (water) |

| Toxicity (LD50) | >5000 mg/kg (rat) |

Propiedades

IUPAC Name |

propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166020 | |

| Record name | Malonic acid, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-80-9 | |

| Record name | Malonate(2-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2NU7R76L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.